molecular formula C14H20N2O3 B3166600 (2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester CAS No. 912762-60-8

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B3166600
CAS No.: 912762-60-8
M. Wt: 264.32 g/mol
InChI Key: UAQXCAOHTVNFIN-FOWTUZBSSA-N
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Description

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyimino group, a p-tolyl group, and a carbamic acid tert-butyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of a suitable precursor with hydroxylamine under acidic or basic conditions.

    Introduction of the P-tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate alkylating agent.

    Formation of the Carbamic Acid Tert-butyl Ester: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophilic reagents, catalysts such as aluminum chloride, varying temperatures.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The p-tolyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The carbamic acid tert-butyl ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyimino-2-phenyl-ethyl)-carbamic acid tert-butyl ester: Similar structure but with a phenyl group instead of a p-tolyl group.

    (2-Hydroxyimino-2-methyl-ethyl)-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a p-tolyl group.

Uniqueness

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-5-7-11(8-6-10)12(16-18)9-15-13(17)19-14(2,3)4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQXCAOHTVNFIN-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/O)/CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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